molecular formula C21H22N4O3S B301587 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide

Cat. No. B301587
M. Wt: 410.5 g/mol
InChI Key: GIEMMZJIMOAYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of pro-inflammatory enzymes and to exhibit antibacterial and antifungal activities.
Biochemical and Physiological Effects
2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide has been reported to exhibit biochemical and physiological effects. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been reported to inhibit the activity of pro-inflammatory enzymes and to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide in lab experiments include its potential as a fluorescent probe for detecting metal ions in biological samples. Its reported anticancer, anti-inflammatory, and antimicrobial activities also make it a promising compound for further research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide include further studies to understand its mechanism of action and to determine its potential as a therapeutic agent for cancer, inflammation, and infectious diseases. The potential of this compound as a fluorescent probe for detecting metal ions in biological samples also warrants further investigation. Additionally, studies to determine the toxicity and safety of this compound are needed to fully evaluate its potential for use in clinical settings.

Synthesis Methods

The synthesis of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide can be achieved using different methods, including the reaction of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-thiol with 2-(4-morpholinyl)aniline in the presence of acetic anhydride. This method has been reported to yield the desired compound in good yield and purity.

Scientific Research Applications

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide has been studied for its potential applications in scientific research. This compound has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a fluorescent probe for detecting metal ions in biological samples.

properties

Product Name

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C21H22N4O3S/c1-15-6-8-16(9-7-15)20-23-24-21(28-20)29-14-19(26)22-17-4-2-3-5-18(17)25-10-12-27-13-11-25/h2-9H,10-14H2,1H3,(H,22,26)

InChI Key

GIEMMZJIMOAYFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3N4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3N4CCOCC4

Origin of Product

United States

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